2,5-Diaminobenzoic acid
Overview
Description
2,5-Diaminobenzoic acid is an organic compound with the chemical formula C7H8N2O2. It is a white crystalline solid that is soluble in hot water, alcohol, and acids, but insoluble in non-polar solvents. This compound is known for its applications in the synthesis of organic dyes, photoreactive materials, and biological stains .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diaminobenzoic acid is commonly synthesized through the reduction of 2,5-dinitrobenzoic acid. The reduction can be achieved using various reducing agents such as sodium sulfite or ammonium sulfite under acidic conditions . The reaction typically involves heating the mixture to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the reduction of 2,5-dinitrobenzoic acid is often carried out using catalytic hydrogenation. This method employs a hydrogenation catalyst, such as palladium on carbon, to reduce the nitro groups to amino groups. The reaction is conducted under hydrogen gas at elevated temperatures and pressures to ensure complete reduction .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound itself is typically obtained through the reduction of 2,5-dinitrobenzoic acid.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium sulfite or ammonium sulfite in acidic medium; catalytic hydrogenation using palladium on carbon.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 2,5-Dinitrobenzoic acid.
Reduction: this compound.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
2,5-Diaminobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which 2,5-diaminobenzoic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their structure and function. The compound’s amino groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties .
Comparison with Similar Compounds
3,4-Diaminobenzoic acid: Similar in structure but differs in the position of the amino groups.
2,3-Diaminobenzoic acid: Another isomer with different amino group positions.
3,5-Diaminobenzoic acid: Similar but with amino groups at the 3 and 5 positions
Uniqueness: 2,5-Diaminobenzoic acid is unique due to its specific arrangement of amino groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions and reactivity patterns that are not observed in its isomers .
Properties
IUPAC Name |
2,5-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONVFNLDGRWLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060592 | |
Record name | Benzoic acid, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-74-2 | |
Record name | 2,5-Diaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,5-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Diaminobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 2,5-Diaminobenzoic acid and how does it exert its effects?
A1: Research suggests that this compound derivatives can exhibit varying effects on prostaglandin biosynthesis. Some derivatives, particularly those with specific modifications at the 2-amino group, have been found to stimulate prostaglandin biosynthesis []. While the exact mechanism of action remains unclear, these derivatives might interact with enzymes involved in the prostaglandin synthesis pathway. Interestingly, replacing the 2-amino group with oxygen or sulfur seems to inhibit prostaglandin biosynthesis and increase central nervous system (CNS) activity []. This suggests a structure-activity relationship where the 2-amino group plays a crucial role in modulating both prostaglandin biosynthesis and CNS effects.
Q2: How can this compound be utilized in material science applications?
A2: this compound serves as a valuable building block in the synthesis of covalent organic polymers (COPs) []. For instance, it can be reacted with 2,4,6-triformylphloroglucinol to create a porous, carboxylic acid-functionalized COP (TpPa-COOH) []. This material demonstrates a high affinity for saxitoxin (STX), a potent neurotoxin found in marine and freshwater environments []. The carboxylic acid groups on TpPa-COOH play a crucial role in STX adsorption, surpassing the performance of a similar COP lacking these functional groups (TpPa-CH3) []. This highlights the importance of structure-function relationships in material design, where specific chemical modifications can significantly enhance material properties and performance.
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